rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine
Brand Name: Vulcanchem
CAS No.: 1212430-77-7
VCID: VC11627111
InChI:
SMILES:
Molecular Formula: C15H22N2
Molecular Weight: 230.3

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine

CAS No.: 1212430-77-7

Cat. No.: VC11627111

Molecular Formula: C15H22N2

Molecular Weight: 230.3

Purity: 95

* For research use only. Not for human or veterinary use.

rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine - 1212430-77-7

Specification

CAS No. 1212430-77-7
Molecular Formula C15H22N2
Molecular Weight 230.3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine denotes a racemic mixture of enantiomers within a bicyclic isoindoline scaffold. The stereochemical descriptors 3aR and 7aS define the spatial arrangement of hydrogen atoms at the bridgehead positions, critical for its three-dimensional conformation . The molecular formula C₁₅H₂₂N₂ (molecular weight: 230.35 g/mol) reflects the incorporation of a benzyl group (-CH₂C₆H₅) and a primary amine (-NH₂) into the octahydro-1H-isoindole core .

Structural Representation

The compound’s structure comprises a saturated bicyclo[3.3.0]octane system fused to a pyrrolidine ring, with a benzyl group at position 2 and an amine at position 5 (Figure 1). Key structural attributes include:

  • Stereochemistry: The cis fusion of the bicyclic system (3aR,7aS) imposes rigidity, influencing binding interactions in biological systems.

  • Functional Groups: The primary amine enables hydrogen bonding, while the benzyl group enhances lipophilicity and π-π stacking potential .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number1212430-77-7
Molecular FormulaC₁₅H₂₂N₂
Molecular Weight230.35 g/mol
Purity≥97%
SMILESC1C[C@H]2NC@@HCC[C@H]2C1N

Synthetic Methodologies

Petasis 3-Component Reaction (P3-CR)

A validated route to related isoindoline derivatives involves the Petasis 3-component reaction, which couples boronic acids, amines, and carbonyl compounds. For example, Ishoey et al. demonstrated the synthesis of structurally analogous bicyclic amines via a tandem P3-CR/intramolecular Diels-Alder (IMDA) sequence . Adapting this approach, rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine could be synthesized using:

  • Benzylamine as the amine component.

  • Furan-2-boronic acid to facilitate cyclization.

  • Glycolaldehyde as the carbonyl partner .

Reaction conditions typically involve refluxing in dichloromethane or acetonitrile, followed by chromatographic purification .

Ring-Opening Metathesis/Ring-Closing Metathesis (ROM-RCM)

An alternative strategy employs ROM-RCM cascades to construct the bicyclic framework. For instance, Petersen et al. synthesized similar scaffolds using Grubbs’ catalysts to mediate metathesis steps, achieving high diastereoselectivity . Applying this method, the benzyl group could be introduced via post-metathesis functionalization, such as reductive amination or alkylation .

Physicochemical and Stereochemical Properties

Solubility and Stability

While explicit solubility data for rac-(3aR,7aS)-2-benzyl-octahydro-1H-isoindol-5-amine are unavailable, analogous isoindoline derivatives exhibit:

  • Moderate aqueous solubility (1–10 mg/mL) due to the amine’s polarity.

  • Lipophilicity (logP ≈ 2.5–3.5) influenced by the benzyl group .

  • Stability under inert atmospheres but susceptibility to oxidation at the amine moiety .

Stereochemical Considerations

The racemic nature of the compound poses challenges for enantiomer-specific activity. Resolution techniques such as chiral chromatography or enzymatic kinetic resolution may be required to isolate individual enantiomers for pharmacological studies .

Although not directly cited in SHP2 antagonist patents, the compound’s structural motifs align with carboxamide-pyrimidine derivatives described in US11696916B2 . The bicyclic core could serve as a rigid scaffold to mimic bioactive conformations, while the amine enables salt formation for improved solubility .

Role in Medicinal Chemistry

  • Chiral Pool Synthesis: The stereochemical complexity makes it a valuable starting material for asymmetric synthesis of neurologically active compounds .

  • Peptidomimetics: The amine and benzyl groups mimic amino acid side chains, enabling design of protease inhibitors or GPCR ligands .

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